molecular formula C14H22N2O2 B5761405 2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol

2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol

Cat. No.: B5761405
M. Wt: 250.34 g/mol
InChI Key: VURHWOQDSWMGPT-UHFFFAOYSA-N
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Description

2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol is an organic compound that features a piperazine ring substituted with an ethyl group and a methoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol typically involves the reaction of 5-methoxyphenol with 4-ethylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. For example, a common method involves:

  • Dissolving 5-methoxyphenol in a solvent such as ethanol.
  • Adding 4-ethylpiperazine and a base like potassium carbonate.
  • Heating the mixture to around 60-70°C for several hours.
  • Isolating the product through filtration and purification techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The phenolic hydroxyl group can be reduced to form ethers.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Ethers and reduced phenolic compounds.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The methoxyphenol moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylpiperazin-1-yl)methyl]-5-methoxyphenol
  • 2-[(4-Ethylpiperazin-1-yl)methyl]-4-methoxyphenol
  • 2-[(4-Ethylpiperazin-1-yl)methyl]-5-hydroxyphenol

Uniqueness

2-[(4-Ethylpiperazin-1-yl)methyl]-5-methoxyphenol is unique due to the specific substitution pattern on the piperazine ring and the methoxyphenol moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-3-15-6-8-16(9-7-15)11-12-4-5-13(18-2)10-14(12)17/h4-5,10,17H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURHWOQDSWMGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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